methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate
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Overview
Description
The compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it typically involves the use of reagents that facilitate the formation of the desired molecular structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that affect the outcome of these reactions.
Major Products: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, the compound could be investigated for its therapeutic properties or as a diagnostic tool. In industry, it may be utilized in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of the compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various effects, such as inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the compound with the identifier “methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate” include those with comparable molecular structures and functional groups. These compounds may share similar reactivity and applications.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific molecular structure, which imparts distinct properties and reactivity. This makes it a valuable compound for targeted applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)8-2-4-10(5-3-8)13-6-9-7-14-15-11(9)16/h2-7,13H,1H3,(H,15,16)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZSSBNEZPTKJ-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C/2\C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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